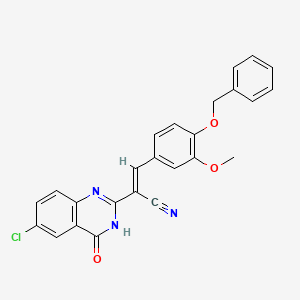![molecular formula C22H24N2O4S B3718915 4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718915.png)
4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one
概要
説明
4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes a pyrimidinone core, ether linkages, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Ether Linkages: The phenylmethoxyphenoxy group can be introduced via nucleophilic substitution reactions, where phenol derivatives react with alkyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The ethylsulfanyl group can be introduced through thiol-ene reactions or by using thiol-containing reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to dihydropyrimidine derivatives using reducing agents such as sodium borohydride.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, phenol derivatives, bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted ether derivatives.
科学的研究の応用
4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The ether linkages and sulfanyl group play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one can be compared with similar compounds such as:
4-ethyl-2-methoxyphenol: Similar in having ether linkages but lacks the pyrimidinone core and sulfanyl group.
2-methoxy-4-(methoxymethyl)phenol: Contains methoxy groups but differs in the overall structure and functional groups.
4-methoxy-2-methylphenylboronic acid: Shares the methoxy group but has a boronic acid functional group instead of the pyrimidinone core.
The uniqueness of this compound lies in its combination of a pyrimidinone core, ether linkages, and a sulfanyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
IUPAC Name |
4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-17-15-21(25)24-22(23-17)29-14-13-26-11-12-27-19-9-5-6-10-20(19)28-16-18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGLHMPSGKXMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOCCOC2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3718835.png)

![1-(4-ethoxy-3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}phenyl)ethanone](/img/structure/B3718853.png)
![2-{[3-(4-chloro-3-ethylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718870.png)
![1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone](/img/structure/B3718884.png)
![6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol](/img/structure/B3718885.png)
![4-methyl-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718890.png)
![4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718896.png)
![2-({2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B3718910.png)
![4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718922.png)
![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718925.png)
![2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3718928.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3718939.png)
![4-methyl-2-[2-(3-phenoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718947.png)
